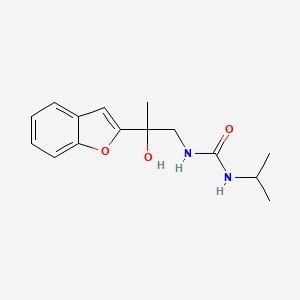

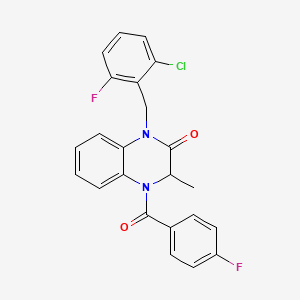

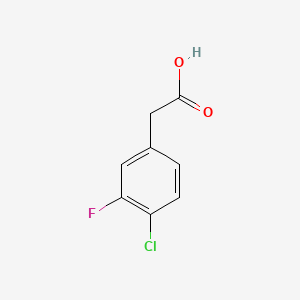

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, benzofuran rings can be constructed by a unique free radical cyclization cascade . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, some benzofuran derivatives are sensitive to alkali .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The first total synthesis of 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one, a related compound isolated from Verbesina luetzelburgii, has been achieved. This synthesis, reported in its racemic and one of its optically active forms, is significant for understanding the structural and chemical properties of benzofuran derivatives. The process includes steps like carbonyl group protection, Williamson etherification, and selective oxidation, highlighting the complex nature of synthesizing such compounds and their potential as chemical intermediates for further research applications (Jorgelina L. Pergomet et al., 2017).

Novel Compound Identification

Research has identified novel compounds such as 1-{(2R*,3S*)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone from the roots of Leontopodium alpinum, showcasing the natural occurrence of benzofuran derivatives and their potential for medicinal and biochemical applications. These findings are crucial for the discovery of new bioactive compounds with potential therapeutic applications (Michael J. Dobner et al., 2003).

Chemical Synthesis Advances

A palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides has been developed to synthesize structurally diverse 2,3-difunctionalized benzofuran derivatives. This method features broad functional-group compatibility and moderate to good reaction yields, indicating the versatility of benzofuran derivatives in chemical synthesis and their potential applications in developing new materials and pharmaceuticals (Weigao Hu et al., 2018).

Bioactive Compound Research

A new benzofuran derivative isolated from the roots of Petasites hybridus showed moderate inhibitory activity on human breast cancer MCF-7 cells proliferation in vitro. This compound's interaction with bovine serum albumin (BSA) and DNA under physiological conditions by UV–vis spectroscopy highlights the potential of benzofuran derivatives in developing new anticancer agents and understanding their mechanisms of action (F. Khaleghi et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities and potential applications of benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

Propiedades

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOAIZHWAMEPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)

![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)

![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)